molecular formula C17H22N2O2 B13860489 Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate

Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate

Cat. No.: B13860489
M. Wt: 286.37 g/mol
InChI Key: NWENOAYXXHFBIX-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a tert-butylphenyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate typically involves the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-2-methylpyrazole-3-carboxylate
  • Ethyl 5-(4-methylphenyl)-2-methylpyrazole-3-carboxylate
  • Ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate

Uniqueness

Ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and potency in various applications compared to its analogs.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 5-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-6-21-16(20)15-11-14(18-19(15)5)12-7-9-13(10-8-12)17(2,3)4/h7-11H,6H2,1-5H3

InChI Key

NWENOAYXXHFBIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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